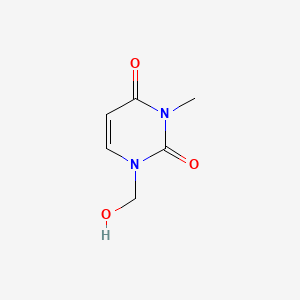
Theophylline, 8-(o-nitrobenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-(o-nitrobenzyl)- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The addition of the o-nitrobenzyl group to theophylline introduces unique properties that can be exploited in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(o-nitrobenzyl)- typically involves the nitration of theophylline followed by the introduction of the o-nitrobenzyl group. One common method involves the reaction of theophylline with o-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Theophylline, 8-(o-nitrobenzyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8-(o-nitrobenzyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitroso or amino derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products are the substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Theophylline, 8-(o-nitrobenzyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions. The compound can be used to modulate the activity of enzymes and proteins through light-induced cleavage of the o-nitrobenzyl group.
Medicine: Investigated for its potential use in targeted drug delivery systems. The photolabile nature of the o-nitrobenzyl group allows for precise control over the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings.
Mecanismo De Acción
The mechanism of action of Theophylline, 8-(o-nitrobenzyl)- involves the photolysis of the o-nitrobenzyl group upon exposure to UV light. This results in the formation of a reactive intermediate that can interact with various molecular targets. The primary molecular targets include enzymes and proteins, where the compound can modulate their activity by covalent modification or through the release of active species .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine drug used to treat respiratory diseases.
Uniqueness
The unique feature of Theophylline, 8-(o-nitrobenzyl)- is its photolabile o-nitrobenzyl group, which allows for controlled release and modulation of its activity through light exposure. This property makes it highly valuable in applications requiring precise control over molecular interactions and reactions .
Propiedades
Número CAS |
73908-81-3 |
|---|---|
Fórmula molecular |
C14H13N5O4 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-[(2-nitrophenyl)methyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H13N5O4/c1-17-12-11(13(20)18(2)14(17)21)15-10(16-12)7-8-5-3-4-6-9(8)19(22)23/h3-6H,7H2,1-2H3,(H,15,16) |
Clave InChI |
BPBTWJFRRRBRGJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


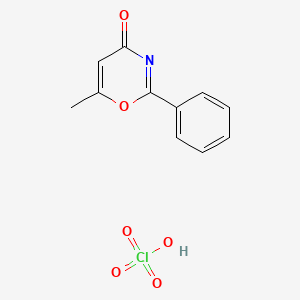




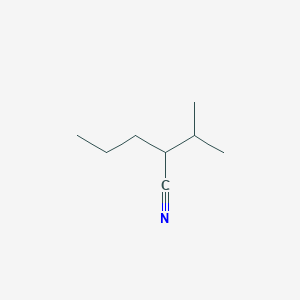
![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

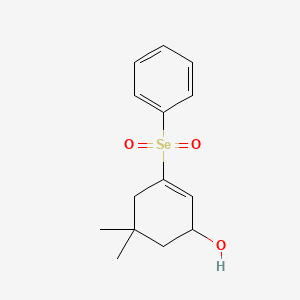
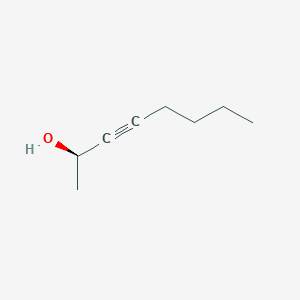

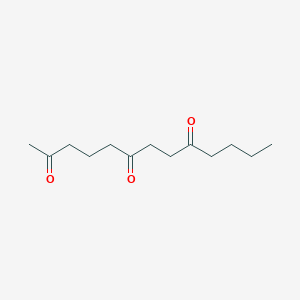
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
